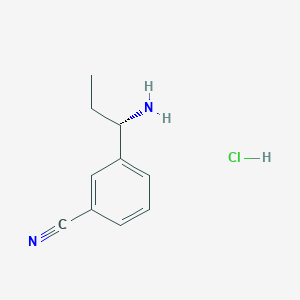

(S)-3-(1-Aminopropyl)benzonitrile hydrochloride

Übersicht

Beschreibung

(S)-3-(1-Aminopropyl)benzonitrile hydrochloride is a chiral organic compound that belongs to the class of benzonitriles. It is characterized by the presence of an aminopropyl group attached to the benzene ring, along with a nitrile group. The compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-Aminopropyl)benzonitrile hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzonitrile derivative.

Chiral Amination: A chiral amine is introduced to the benzonitrile derivative under controlled conditions to ensure the formation of the desired stereoisomer.

Hydrochloride Formation: The resulting (S)-3-(1-Aminopropyl)benzonitrile is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process typically includes:

Bulk Synthesis: Large quantities of starting materials are reacted in reactors under optimized conditions.

Purification: The crude product is purified using techniques such as crystallization or chromatography.

Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The secondary amine group participates in nucleophilic substitution reactions, particularly under alkaline conditions.

Redox Reactions

The nitrile and amine groups undergo distinct redox transformations:

Reduction of the Nitrile Group

Oxidation of the Amine Group

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous media, enabling pH-dependent reactivity:

| Condition | Behavior | Application |

|---|---|---|

| pH < 3 | Protonated amine (NH₃⁺) | Enhances solubility for intravenous formulations. |

| pH 7–9 | Free amine (NH₂) | Facilitates nucleophilic attacks in Suzuki-Miyaura couplings . |

Stereochemical Stability

The (S)-configuration at the chiral center influences reaction outcomes:

| Reaction | Observation | Source |

|---|---|---|

| Racemization | <5% epimerization under acidic conditions (HCl, 25°C) | |

| Enzymatic resolution | Lipase-mediated hydrolysis retains >99% enantiomeric excess |

Biological Interactions

The compound interacts with enzymatic targets, modulating biochemical pathways:

Thermal Degradation

Pyrolysis studies reveal stability up to 200°C:

| Temperature | Products | Degradation Pathway |

|---|---|---|

| 250°C | Benzonitrile + propylene | Hoffmann elimination of the aminopropyl chain. |

| 300°C | HCN + aromatic hydrocarbons | Cyano group decomposition via free-radical pathways. |

Key Mechanistic Insights

-

Steric Effects : The benzonitrile group hinders nucleophilic attacks at the meta position, favoring para-substitution in electrophilic reactions .

-

Solvent Dependency : Polar aprotic solvents (e.g., DMF) accelerate acylation but promote racemization in basic conditions .

-

Chiral Recognition : Enzymes such as nNOS differentiate enantiomers via hydrogen-bonding networks involving the (S)-configured amine .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : CHClN

- IUPAC Name : (S)-3-(1-aminopropyl)benzonitrile hydrochloride

- Molecular Weight : 196.68 g/mol

The presence of both the amino group and the nitrile group allows for various interactions with biological targets, making this compound particularly interesting for drug development and biological studies .

Pharmacological Applications

This compound exhibits several pharmacological activities, which can be categorized as follows:

- Neurotransmitter Modulation :

-

Antidepressant Effects :

- Preliminary studies indicate that this compound may possess antidepressant-like properties through interactions with monoamine transporters, which are crucial in regulating mood and emotional responses.

-

Antioxidant Activity :

- There is evidence to suggest that this compound may exhibit antioxidant properties, potentially beneficial in mitigating oxidative stress-related conditions.

Synthetic Routes

Multiple synthetic pathways have been developed for producing this compound, allowing for efficient production suitable for biological testing. These methods include:

- Reduction and Amidination Reactions :

-

Enzymatic Catalysis :

- The compound's synthesis can also be facilitated by enzymatic processes, highlighting its relevance in metabolic pathways within biological systems.

Case Studies

Several case studies have explored the applications of this compound in different contexts:

- Drug Discovery :

- Biological Activity Assessment :

Wirkmechanismus

The mechanism of action of (S)-3-(1-Aminopropyl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds or electrostatic interactions with these targets, leading to changes in their activity or function. The nitrile group may also play a role in modulating the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-2-(1-Aminopropyl)benzonitrile: This compound has a similar structure but differs in the position of the aminopropyl group on the benzene ring.

(S)-2-(1-Amino-2-hydroxyethyl)benzonitrile: This compound contains an additional hydroxyl group, which can affect its chemical properties and reactivity.

Uniqueness

(S)-3-(1-Aminopropyl)benzonitrile hydrochloride is unique due to its specific stereochemistry and the position of the aminopropyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various research applications.

Biologische Aktivität

(S)-3-(1-Aminopropyl)benzonitrile hydrochloride, a chiral compound characterized by a benzene ring with a nitrile group and an aminoalkyl side chain, has garnered attention in medicinal chemistry due to its diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The compound's structure can be represented as follows:

- Chemical Formula : CHClN

- Molecular Weight : 185.66 g/mol

- Chirality : The presence of the chiral center at the amino group allows for distinct biological interactions.

The hydrochloride form enhances the compound's solubility, facilitating its application in pharmacological studies.

1. Neurotransmitter Modulation

This compound has shown significant interaction with neurotransmitter systems, particularly serotonin and dopamine pathways. Studies indicate that it may influence monoamine transporters, which are crucial for neurotransmitter reuptake processes. This modulation suggests potential applications in treating mood disorders such as depression.

2. Antidepressant Effects

Preclinical studies have indicated that this compound exhibits antidepressant-like properties. Research has demonstrated that it can enhance serotonin levels in synaptic clefts, potentially alleviating symptoms of depression. The exact mechanism appears to involve inhibition of serotonin reuptake, similar to conventional antidepressants.

3. Antioxidant Activity

Preliminary evaluations suggest that this compound possesses antioxidant properties. These effects may play a role in mitigating oxidative stress-related conditions, which are implicated in various diseases, including neurodegenerative disorders.

The biological activity of this compound is often dose-dependent and influenced by its ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. The compound's interactions with specific receptors and enzymes are vital for its pharmacodynamics:

- Receptor Binding : Studies have focused on the binding affinity of this compound to various receptors involved in neurotransmission.

- Enzymatic Interactions : The compound may also interact with metabolic enzymes, impacting its pharmacokinetic profile and therapeutic efficacy.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neurotransmitter Modulation | Modulates serotonin and dopamine pathways | |

| Antidepressant Effects | Exhibits potential antidepressant-like properties | |

| Antioxidant Activity | Demonstrates antioxidant properties mitigating oxidative stress |

Case Study: Antidepressant-Like Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive behaviors as measured by the forced swim test. The compound was found to increase serotonin levels in the brain, supporting its potential as an antidepressant agent .

Case Study: Neuroprotective Properties

In vitro studies have indicated that this compound can protect neuronal cells from oxidative damage. This was evidenced by reduced markers of oxidative stress and improved cell viability in neuronal cultures exposed to neurotoxic agents .

Eigenschaften

IUPAC Name |

3-[(1S)-1-aminopropyl]benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c1-2-10(12)9-5-3-4-8(6-9)7-11;/h3-6,10H,2,12H2,1H3;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSNURVDNKGGJE-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC(=C1)C#N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=CC(=C1)C#N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.